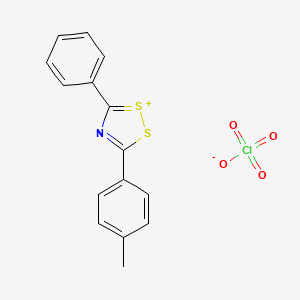
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is a chemical compound with the molecular formula C7H17ClNOP. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structure, which includes a phosphonamidic chloride group, making it valuable in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride typically involves the reaction of tert-butylamine with a suitable phosphonamidic chloride precursor. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Commonly used solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and recrystallization to purify the final product. Quality control measures are implemented to ensure consistency and purity of the compound.
化学反応の分析
Types of Reactions
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to produce corresponding phosphonamidic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phosphonamidic compounds, while oxidation and reduction can lead to different oxidation states of the phosphorus atom.
科学的研究の応用
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidic bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride involves its interaction with various molecular targets. The phosphonamidic chloride group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
- N-tert-Butyl-P-propan-2-ylphosphonamidic bromide
- N-tert-Butyl-P-propan-2-ylphosphonamidic fluoride
- N-tert-Butyl-P-propan-2-ylphosphonamidic iodide
Uniqueness
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is unique due to its specific reactivity and stability. Compared to its bromide, fluoride, and iodide counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
特性
CAS番号 |
81280-66-2 |
|---|---|
分子式 |
C7H17ClNOP |
分子量 |
197.64 g/mol |
IUPAC名 |
N-[chloro(propan-2-yl)phosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)11(8,10)9-7(3,4)5/h6H,1-5H3,(H,9,10) |
InChIキー |
OLHPJVPFXGBMQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(=O)(NC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)


![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)


![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)




